molecular formula C7H6N4O2 B6284996 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione CAS No. 116626-26-7

4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione

Cat. No.: B6284996
CAS No.: 116626-26-7
M. Wt: 178.1
InChI Key:
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Description

4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique bicyclic structure, which consists of a pyrrole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-5-cyanopyrimidines with suitable reagents can lead to the formation of the desired pyrrolopyrimidine structure . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction parameters and conditions.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolopyrimidine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione stands out due to its specific substitution pattern and the presence of both amino and methyl groups, which contribute to its unique chemical reactivity and potential applications. Its ability to inhibit CDK2 selectively makes it a promising candidate for further research and development in the field of medicinal chemistry.

Properties

CAS No.

116626-26-7

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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